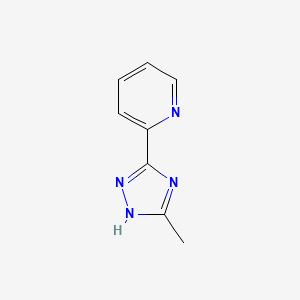

2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDVHKDTPXZGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509845 | |

| Record name | 2-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25433-36-7 | |

| Record name | 2-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, strategic considerations, and practical methodologies involved in its synthesis. We will delve into a primary, field-proven synthetic route, detailing the synthesis of key precursors, the core cyclization reaction, and mechanistic insights. The guide emphasizes experimental causality, reproducibility, and is grounded in authoritative scientific literature.

Introduction: The Significance of the Pyridine-Triazole Scaffold

The fusion of pyridine and 1,2,4-triazole rings into a single molecular entity creates a scaffold with remarkable versatility and biological relevance.[1] The pyridine ring, a common motif in pharmaceuticals, often imparts favorable pharmacokinetic properties, while the 1,2,4-triazole moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The target molecule, this compound, serves as a crucial building block for more complex drug candidates, making a robust and well-understood synthetic pathway essential for advancing research and development in this area.[4] This guide focuses on the most prevalent and efficient method for its construction: the condensation and cyclization of 2-cyanopyridine and acetohydrazide.

Retrosynthetic Analysis and Strategy

A logical approach to any synthesis begins with a retrosynthetic analysis to identify the most strategic bond disconnections and commercially available or easily accessible starting materials. For this compound, the most logical disconnection is across the 1,2,4-triazole ring. This cleavage reveals two primary synthons: a pyridine-containing electrophile and a nucleophilic hydrazine derivative carrying the methyl group.

This analysis points to a convergent synthesis strategy where the C-N and N-N bonds of the triazole ring are formed in a final cyclization step. The most direct precursors embodying these synthons are 2-cyanopyridine and acetohydrazide.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

A comprehensive synthesis plan requires reliable access to the starting materials. While both 2-cyanopyridine and acetohydrazide are commercially available, understanding their synthesis provides greater control and flexibility in a research setting.

Preparation of 2-Cyanopyridine

2-Cyanopyridine is a versatile intermediate in specialty chemical synthesis.[5] It can be prepared through several established methods, with one of the most common being the cyanation of a 2-halopyridine or the direct cyanation of pyridine.

-

From 2-Halopyridines: This method involves the nucleophilic substitution of a halogen (typically bromine or chlorine) with a cyanide source, often using a metal cyanide like cuprous cyanide (CuCN) or sodium cyanide (NaCN) in a polar aprotic solvent like DMF or DMSO.[6] Phase-transfer catalysts can be employed to facilitate the reaction when using alkali metal cyanides.[6][7]

-

Direct Cyanation of Pyridine: More advanced methods allow for the direct conversion of pyridine to 2-cyanopyridine. One such procedure involves activating the pyridine ring with an agent like trifluoroacetic anhydride in the presence of nitric acid, followed by treatment with aqueous potassium cyanide.[8]

Preparation of Acetohydrazide

Acetohydrazide is a fundamental building block in the synthesis of many nitrogen-containing heterocycles.[9] The most straightforward and widely used method for its preparation is the hydrazinolysis of an acetic acid ester.

-

Acetic Ethyl Ester Method: This classic method involves reacting ethyl acetate with hydrazine hydrate, often in an alcohol solvent like ethanol.[9] The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl, displacing ethanol to form the desired hydrazide.

-

Direct Acetic Acid Method: Modern variations aim to avoid the esterification step by directly reacting acetic acid with hydrazine hydrate. These methods often require a catalyst, such as a CuO/Cr₂O₃ composite or a solid acid molecular sieve, and conditions that remove the water byproduct to drive the reaction to completion.[10][11]

Core Synthesis Pathway: Pellizzari-Type Reaction

The most direct and widely cited route to 3,5-disubstituted-1,2,4-triazoles is the reaction between a nitrile and a hydrazide, a transformation related to the Pellizzari reaction. This pathway offers a high degree of convergence and is amenable to various reaction conditions, including thermal heating and microwave irradiation.[12]

The core of the synthesis involves the reaction of 2-cyanopyridine with acetohydrazide. This reaction proceeds through an initial nucleophilic addition to form an N-acylamidrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazole ring.

Caption: Overview of the primary synthesis pathway.

Mechanistic Insights

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues.

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of acetohydrazide onto the electrophilic carbon of the nitrile group in 2-cyanopyridine.

-

Intermediate Formation: This addition forms a linear N-acylamidrazone intermediate.

-

Intramolecular Cyclization: The amide nitrogen of the intermediate then acts as a nucleophile, attacking the imine carbon. This step forms the five-membered dihydro-1,2,4-triazole ring.

-

Aromatization (Dehydration): The final step is the elimination of a water molecule from the cyclized intermediate, which results in the formation of the stable, aromatic 1,2,4-triazole ring. High temperatures are typically required to drive this dehydration step.

Caption: Key stages of the 1,2,4-triazole formation mechanism.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for the synthesis of 3,5-disubstituted-1,2,4-triazoles from nitriles and hydrazides.[12]

General Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Conventional Thermal Synthesis

This protocol utilizes standard laboratory equipment and thermal heating.

Reagents & Equipment:

-

2-Cyanopyridine (1.0 eq)

-

Acetohydrazide (1.0-1.2 eq)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

To a clean, dry round-bottom flask, add 2-cyanopyridine and acetohydrazide. Note: The reaction is often run neat (without solvent), but a high-boiling point solvent like DMSO or NMP can be used.

-

Heat the mixture with stirring to a temperature of 160-180 °C.

-

Maintain the reaction at this temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable solvent system is developed.

-

After the reaction is complete (as indicated by the consumption of starting materials), turn off the heat and allow the mixture to cool to room temperature. The mixture may solidify upon cooling.

-

Add cold water or an ethanol/water mixture to the flask to precipitate the crude product. Stir or sonicate to break up the solid mass.

-

Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.

-

Dry the crude product under vacuum.

-

Purify the product by recrystallization from a suitable solvent system, such as ethanol, isopropanol, or an ethanol/water mixture, to afford pure this compound.

Protocol 2: Microwave-Assisted Synthesis

Microwave synthesis can dramatically reduce reaction times and often improves yields.

Reagents & Equipment:

-

2-Cyanopyridine (1.0 eq)

-

Acetohydrazide (1.0-1.2 eq)

-

Microwave-safe reaction vial with a snap cap or crimp seal

-

Scientific microwave reactor

Procedure:

-

Place 2-cyanopyridine and acetohydrazide into a microwave reaction vial.

-

Seal the vial securely.

-

Place the vial in the cavity of the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 180-200 °C) for 20-40 minutes. The reactor will automatically adjust power to maintain the target temperature. Caution: Ensure all safety protocols for microwave synthesis are followed.

-

After the irradiation cycle is complete, allow the vial to cool to a safe handling temperature (<50 °C) using the instrument's cooling system.

-

Open the vial and process the reaction mixture as described in steps 5-8 of the conventional thermal synthesis protocol.

Data Summary

The choice of synthetic method can impact reaction parameters and outcomes. The following table provides a comparative summary.

| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | 4 - 8 hours | 20 - 40 minutes |

| Temperature | 160 - 180 °C | 180 - 200 °C |

| Energy Input | Conductive Heating | Dielectric Heating |

| Typical Yields | Moderate to Good | Good to Excellent |

| Key Advantage | Utilizes standard lab equipment | Drastic reduction in reaction time |

| Reference | General Pellizzari Conditions[12] | Microwave-assisted variations |

Conclusion

The synthesis of this compound is most effectively achieved through the condensation and cyclization of 2-cyanopyridine and acetohydrazide. This pathway is robust, high-yielding, and can be performed using either conventional heating or modern microwave-assisted techniques. The choice between methods depends on available equipment and desired throughput, with microwave synthesis offering a significant advantage in speed. A thorough understanding of the underlying reaction mechanism and experimental parameters detailed in this guide empowers researchers to reliably produce this valuable heterocyclic building block for applications in drug discovery and materials science.

References

-

synthesis of 1,2,4 triazole compounds - ISRES. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. [Link]

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. [Link]

-

Versatile Synthesis of Fused Tricyclic 1,2,4-Triazole Derivatives - Taylor & Francis. [Link]

-

Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

-

Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles - Chemical Communications (RSC Publishing). [Link]

-

Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. [Link]

-

Preparation of Cyanopyridines by Direct Cyanation. [Link]

- Process for the preparation of 2-cyanopyridine derivatives - Google P

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. [Link]

-

A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES - (PDF). [Link]

- The synthetic method of acethydrazide - Google P

-

Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. [Link]

-

Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - RSC Publishing. [Link]

- Process for the preparation of 2-cyanopyridines - Google P

- A kind of preparation method of acethydrazide - Google P

-

Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives - Int J Pharm Chem Anal. [Link]

-

Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. [Link]

-

Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC - NIH. [Link]

-

N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide - PMC - NIH. [Link]

-

Review on Design and Development of Pyridyl Triazole Derivatives - ResearchGate. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. [Link]

-

Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC - PubMed Central. [Link]

-

Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors - ProQuest. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 7. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. Page loading... [guidechem.com]

- 10. CN108191706A - The synthetic method of acethydrazide - Google Patents [patents.google.com]

- 11. CN108047084A - A kind of preparation method of acethydrazide - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For the heterocyclic compound 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine, a molecule of interest due to its structural motifs commonly found in pharmacologically active agents, a detailed physicochemical characterization is the foundational step in assessing its potential as a therapeutic candidate. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing not just the what, but the why and how of their experimental determination. We will delve into the theoretical underpinnings and provide actionable, field-proven protocols for the precise measurement of these critical parameters.

Molecular Identity and Structural Attributes

The initial step in the physicochemical profiling of any compound is to establish its fundamental identity.

Chemical Structure:

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 25433-36-7 | [1] |

| Molecular Formula | C₈H₈N₄ | [2] |

| Molecular Weight | 160.18 g/mol | [2] |

| Canonical SMILES | CC1=NN=C(N1)C2=CC=CC=N2 |

The presence of both a pyridine ring and a 1,2,4-triazole ring suggests that this molecule possesses a rich electronic character and the potential for various intermolecular interactions, including hydrogen bonding and π-π stacking. These structural features are the primary determinants of the physicochemical properties that will be explored in the subsequent sections.

Lipophilicity: A Key Determinant of Pharmacokinetics

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) for ionizable compounds.

Theoretical Lipophilicity (XLogP3)

Computational models provide a rapid, initial assessment of lipophilicity. The XLogP3 value is a widely used atomistic method for calculating logP.

| Parameter | Value | Source |

| XLogP3 | 1.0 | [1] |

While calculated values are useful for preliminary screening, experimental determination is essential for accurate characterization.

Experimental Determination of logD: The Shake-Flask Method

The shake-flask method remains the "gold standard" for the experimental determination of logP and logD due to its direct measurement of partitioning.

The choice of n-octanol and a buffered aqueous phase (typically phosphate-buffered saline, PBS, at pH 7.4) is a biomimetic system. n-octanol serves as a surrogate for the lipid core of biological membranes, while the aqueous buffer mimics physiological pH. This allows for an assessment of the compound's partitioning behavior under conditions relevant to its in vivo journey.

-

Preparation of Pre-Saturated Solvents:

-

Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely. Drain and store each phase separately. This step is crucial to prevent volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

-

Partitioning Experiment:

-

In a series of replicate vials, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS. The volume ratio can be adjusted depending on the expected logD. For a logD around 1, a 1:1 ratio is a good starting point.

-

Spike each vial with a small volume of the compound's stock solution, ensuring the final concentration is within the linear range of the analytical method.

-

Cap the vials and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation and Analysis:

-

Centrifuge the vials to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation of logD:

-

The distribution coefficient (D) is calculated as: D = [Compound]octanol / [Compound]aqueous

-

The logD is the base-10 logarithm of D.

-

The protocol's integrity is maintained by running a control compound with a known logD in parallel. This validates the experimental setup and analytical methodology. Additionally, performing the experiment with varying phase ratios and confirming the consistency of the calculated logD provides further confidence in the results.

Caption: Workflow for the experimental determination of logD using the shake-flask method.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a molecule like this compound, which contains basic nitrogen atoms in both the pyridine and triazole rings, determining the pKa is crucial for predicting its charge state, solubility, and receptor interactions at different physiological pH values.

Expected Ionization Behavior

The pyridine nitrogen is expected to be the most basic site, with a pKa typical for pyridines. The triazole ring also contains nitrogen atoms that can be protonated, and it will be important to determine if one or more pKa values can be measured within the physiologically relevant pH range.

Experimental Determination of pKa: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for pKa determination, provided the compound has a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.

This method leverages the principle that the electronic structure of a molecule, and thus its absorption of UV-Vis light, changes as it gains or loses a proton. By systematically varying the pH of the solution and monitoring the absorbance at specific wavelengths, we can determine the pH at which the transition occurs, which corresponds to the pKa.

-

Preparation of Buffers:

-

Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with known ionic strength.

-

-

Sample Preparation:

-

Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant volume of the stock solution to a quartz cuvette and dilute to the final volume with the buffer. The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the compound in each buffer.

-

-

Data Analysis:

-

Identify wavelengths where the absorbance changes significantly with pH.

-

Plot absorbance at these wavelengths against pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve by fitting the data to the Henderson-Hasselbalch equation.

-

A standard compound with a known pKa in the expected range should be run concurrently to validate the buffer solutions and the experimental setup. The goodness of fit of the experimental data to the theoretical sigmoidal curve also serves as an internal validation of the determined pKa.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Aqueous Solubility: A Prerequisite for Bioavailability

For oral drug administration, adequate aqueous solubility is essential for the compound to dissolve in the gastrointestinal fluids and be absorbed into the bloodstream.

Experimental Determination of Thermodynamic Solubility

The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure.

Determining solubility in a physiologically relevant buffer (e.g., PBS at pH 7.4) provides a more accurate prediction of in vivo dissolution than measurements in pure water, as it accounts for the pH and ionic strength of biological fluids.

-

Sample Preparation:

-

Add an excess amount of the solid compound to replicate vials containing the aqueous buffer (e.g., PBS, pH 7.4).

-

-

Equilibration:

-

Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Filter the resulting suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

-

Quantification:

-

Analyze the clear filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

The presence of undissolved solid in the vials after the equilibration period is a visual confirmation that an excess of the compound was used, a prerequisite for determining thermodynamic solubility. Consistency of the measured solubility across replicate samples validates the precision of the method.

Solid-State Properties: Impact on Stability and Manufacturing

The solid-state properties of a drug substance, including its crystalline form (polymorphism), melting point, and hygroscopicity, can significantly impact its stability, dissolution rate, and manufacturability.

Melting Point

The melting point is a fundamental property that provides an indication of the purity and crystalline nature of a compound.

| Property | Value | Source |

| Melting Point | 162-165 °C | [1] |

DSC is a precise method for determining the melting point and assessing the presence of polymorphism.

-

Sample Preparation: A small amount of the sample (1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Interpretation: The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid. The shape and complexity of the peak can also provide insights into potential polymorphism.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Excessive moisture uptake can lead to chemical degradation, changes in crystal form, and altered dissolution behavior.

GSA is a highly sensitive method for assessing the hygroscopicity of a material.

-

Sample Preparation: A small, accurately weighed sample is placed in the GSA instrument.

-

Moisture Sorption-Desorption Isotherm: The sample is exposed to a series of controlled relative humidity (RH) steps at a constant temperature (e.g., 25 °C). The instrument continuously monitors the sample's weight change as it equilibrates at each RH step.

-

Data Analysis: A sorption-desorption isotherm is generated by plotting the percentage change in mass against the RH. The shape of the isotherm and the magnitude of moisture uptake are used to classify the compound's hygroscopicity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the methyl protons (a singlet), and the aromatic protons on the pyridine and triazole rings. The chemical shifts and coupling patterns of the pyridine protons will be characteristic of a 2-substituted pyridine.

-

¹³C NMR: The spectrum will show characteristic signals for the methyl carbon, the aromatic carbons of the pyridine and triazole rings, and the quaternary carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations within the heterocyclic rings, and N-H stretching from the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition. The fragmentation pattern can provide further structural information.

Conclusion and Future Directions

This guide has outlined the critical physicochemical properties of this compound and provided detailed, robust protocols for their experimental determination. While some calculated and preliminary data are available, a comprehensive experimental characterization is necessary to fully assess the drug-like potential of this molecule. The methodologies described herein represent a self-validating framework for generating the high-quality data required by researchers, scientists, and drug development professionals. Future work should focus on the execution of these experimental protocols to obtain precise values for the logD, pKa, aqueous solubility, and solid-state properties of this compound. Such data will be invaluable for guiding further preclinical development and understanding the structure-activity and structure-property relationships of this and related chemical series.

References

-

PubChem. 3-methyl-2-(1H-1,2,4-triazol-5-yl)pyridine. Available at: [Link].

Sources

An In-Depth Technical Guide to 2-(3-Methyl-1H-1,2,4-triazol-5-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, structural features, synthesis methodologies, and potential applications in drug discovery, with a particular focus on its role as a scaffold for the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the fields of chemical synthesis and drug development.

Introduction and Chemical Identity

This compound is a bicyclic aromatic compound featuring a pyridine ring linked to a 3-methyl-substituted 1,2,4-triazole ring. The presence of both the pyridine and triazole moieties imparts unique physicochemical properties to the molecule, making it an attractive building block in the design of compounds with potential biological activity. The 1,2,4-triazole ring, in particular, is a well-established pharmacophore found in numerous clinically approved drugs, known for its ability to participate in hydrogen bonding and other molecular interactions with biological targets.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 25433-36-7 | [2][3] |

| Molecular Formula | C₈H₈N₄ | [2] |

| Molecular Weight | 160.18 g/mol | Calculated |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine | [4] |

| Physical Form | Solid | [5] |

| Melting Point | 162-165 °C | [5] |

| Boiling Point | 393.5 ± 34.0 °C at 760 mmHg | [5] |

| InChI | 1S/C8H8N4/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,11,12) | [5] |

| InChIKey | BJDVHKDTPXZGEZ-UHFFFAOYSA-N | [5] |

Chemical Structure

The chemical structure of this compound consists of a pyridine ring substituted at the 2-position with a 1,2,4-triazole ring, which in turn is substituted at the 3-position with a methyl group. The tautomeric nature of the 1H-1,2,4-triazole ring allows for the proton to reside on any of the three nitrogen atoms, though the 1H tautomer is commonly depicted.

Figure 1: Chemical structure of this compound.

Synthesis and Methodologies

A general and efficient method for the synthesis of this compound involves the reaction of 2-cyanopyridine with acetylhydrazine.[6] This reaction proceeds via a cyclization mechanism, likely involving the formation of an intermediate bisiminoester.

General Synthesis Protocol

The synthesis can be broadly divided into two key steps: the formation of the bisiminoester intermediate and the subsequent cyclization with acetylhydrazine.

Figure 3: Potential therapeutic applications.

Spectroscopic Characterization (Predicted)

¹H NMR:

-

Aromatic protons of the pyridine ring are expected to appear in the range of δ 7.0-9.0 ppm.

-

The methyl protons on the triazole ring would likely resonate as a singlet at approximately δ 2.5 ppm.

-

The N-H proton of the triazole ring may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR:

-

Aromatic carbons of the pyridine and triazole rings would be observed in the downfield region of the spectrum (δ 120-160 ppm).

-

The methyl carbon would appear in the upfield region (around δ 15-25 ppm).

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be expected at m/z 160.

-

Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the bond between the two heterocyclic rings.

Infrared (IR) Spectroscopy:

-

Characteristic N-H stretching vibrations for the triazole ring would be expected in the region of 3100-3300 cm⁻¹.

-

Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

-

C=N and C=C stretching vibrations from both rings would be observed in the 1400-1600 cm⁻¹ region.

Conclusion

This compound is a heterocyclic compound with a well-defined chemical structure and an accessible synthetic route. While its specific biological activities are yet to be extensively explored, its structural features, particularly the presence of the pyridine and 1,2,4-triazole moieties, make it a compound of high interest for medicinal chemists. Further research into the synthesis of its derivatives and the evaluation of their biological properties is warranted and could lead to the discovery of novel therapeutic agents for a variety of diseases. This guide serves as a foundational resource to stimulate and support such future investigations.

References

-

PMC - NIH. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link] [7]20. ResearchGate. Some commercial drugs containing pyridine or 1,2,3-triazole moiety. [Link] [8]21. PMC - NIH. Discovery ofT[2][3][4]riazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. [Link] [9]22. PMC - NIH. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. [Link] [9]23. ResearchGate. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design | Request PDF. [Link]

Sources

- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. arctomsci.com [arctomsci.com]

- 4. rsc.org [rsc.org]

- 5. fr.alfa-chemical.com [fr.alfa-chemical.com]

- 6. 5-Methyl-3-(pyridin-2-yl)-1H-1,2,4-triazole | 25433-36-7 [chemicalbook.com]

- 7. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine: An In-depth Technical Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, nitrogen-rich heterocyclic compounds are of paramount importance. Among these, molecules integrating pyridine and triazole moieties have garnered significant attention due to their diverse biological activities and applications as ligands in coordination chemistry.[1][2] 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine is a noteworthy example of this structural class. Its unambiguous synthesis and characterization are foundational to any downstream application. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are indispensable for the structural elucidation and purity assessment of this compound. While direct experimental data for this specific molecule is not widely published, this guide will present predicted spectroscopic data based on analogous structures and detail the robust experimental protocols required to obtain and interpret such data.

Molecular Structure and Predicted Spectroscopic Data

A thorough understanding of the molecular structure is the first step in predicting its spectroscopic behavior. The structure of this compound, with the IUPAC numbering convention, is presented below.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the protons of the pyridine ring, the triazole N-H, and the methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.6 - 8.8 | Doublet (d) | ~4.5 |

| Pyridine H-4 | 7.9 - 8.1 | Triplet of doublets (td) | ~7.7, 1.8 |

| Pyridine H-3 | 7.6 - 7.8 | Doublet (d) | ~7.9 |

| Pyridine H-5 | 7.4 - 7.6 | Triplet (t) | ~6.5 |

| Triazole N-H | 13.5 - 14.5 | Broad singlet (br s) | - |

| Methyl (CH₃) | 2.4 - 2.6 | Singlet (s) | - |

The deshielding of the pyridine protons is due to the electron-withdrawing nature of the nitrogen atom and the aromatic ring current. The triazole N-H proton is expected to be significantly downfield and broad due to proton exchange and hydrogen bonding. The methyl protons, being attached to the triazole ring, will appear as a singlet in the upfield region compared to the aromatic protons.

¹³C NMR Spectroscopy (Predicted)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the pyridine and triazole rings, as well as the methyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazole C-3 | 160 - 165 |

| Triazole C-5 | 150 - 155 |

| Pyridine C-2 | 148 - 152 |

| Pyridine C-6 | 147 - 150 |

| Pyridine C-4 | 136 - 139 |

| Pyridine C-3 | 124 - 127 |

| Pyridine C-5 | 121 - 124 |

| Methyl (CH₃) | 12 - 15 |

The chemical shifts of the triazole carbons are influenced by the electronegative nitrogen atoms. The pyridine carbons show a characteristic pattern of chemical shifts, with C2, C6, and C4 being the most deshielded.

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Triazole) | 3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2900 - 3000 | Weak |

| C=N Stretch (Ring) | 1580 - 1620 | Strong |

| C=C Stretch (Ring) | 1450 - 1550 | Medium-Strong |

| C-H Bend (Aromatic) | 700 - 900 | Strong |

The broad N-H stretching vibration is a key indicator of the triazole ring. The aromatic C=N and C=C stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.

-

Predicted Molecular Ion (M+) : The exact mass of this compound (C₈H₈N₄) is 160.0749. A high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 161.0827.

-

Predicted Fragmentation Pattern : The molecule is expected to fragment in a predictable manner under electron ionization.

Caption: Predicted mass spectrometry fragmentation of the title compound.

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 15 ppm).

-

Use a pulse angle of 30-45 degrees to allow for faster relaxation and a shorter experimental time.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds.

-

-

¹³C NMR:

-

Use a wider spectral width (e.g., 0 to 200 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Collect the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

-

For less volatile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.

-

-

Instrumentation and Parameters (ESI-MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the molecular ion.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern from the MS/MS spectrum to deduce the structure of the fragments and confirm the connectivity of the molecule.

-

Integrated Spectroscopic Data Workflow for Structural Elucidation

The confirmation of the structure of this compound is not reliant on a single spectroscopic technique but rather on the convergence of evidence from multiple methods. The logical workflow for this process is illustrated below.

Sources

An In-depth Technical Guide to the Solubility Profiling of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine

Abstract

The compound 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine, identified by CAS Number 25433-36-7, is a heterocyclic molecule incorporating both a pyridine and a methyl-substituted triazole ring.[1][2] Such scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile roles in forming biologically active agents and coordination complexes.[3][4][5] A fundamental yet often under-reported characteristic crucial for any application, particularly in drug development, is solubility. Solubility dictates a compound's bioavailability, formulation feasibility, and the reliability of in-vitro biological assays.[6][7] This guide provides a comprehensive framework for the systematic characterization of the solubility of this compound in a range of common and biorelevant solvents. As publicly available experimental data is scarce, this document outlines the theoretical considerations, robust experimental protocols, and data interpretation strategies necessary to generate a complete solubility profile, empowering researchers to advance its development.

Molecular Structure and Predicted Physicochemical Influences on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting and understanding the behavior of this compound lies in analyzing its constituent functional groups.

-

Pyridine Ring: A weakly basic aromatic heterocycle. The nitrogen atom acts as a hydrogen bond acceptor.

-

1,2,4-Triazole Ring: An aromatic heterocycle containing three nitrogen atoms. The N-H group serves as a hydrogen bond donor, while the other two nitrogen atoms are hydrogen bond acceptors. This duality is critical for interactions with both protic and aprotic solvents.

-

Methyl Group (-CH₃): A small, non-polar alkyl group that contributes to the molecule's lipophilicity (fat-solubility).

This combination of polar, hydrogen-bonding moieties (pyridine, triazole) and a non-polar group (methyl) suggests an amphiphilic character. Consequently, its solubility is expected to be highly dependent on the solvent's properties, including polarity, hydrogen bonding capacity, and pH. The molecule's ability to be protonated or deprotonated will significantly influence its solubility in aqueous media.

Caption: Chemical structure of this compound.

Recommended Solvents for Comprehensive Solubility Profiling

To build a comprehensive profile, a diverse set of solvents should be employed. The selection should include aqueous buffers relevant to physiological conditions, as well as common organic solvents used in synthesis, purification, and formulation.

| Solvent Category | Solvent Name | Rationale for Inclusion |

| Aqueous (Biorelevant) | 0.1 N HCl (pH ~1.2) | Simulates stomach acid; evaluates solubility in a highly acidic environment where the molecule is likely protonated. |

| Phosphate Buffer (pH 6.8) | Simulates the environment of the small intestine. | |

| Phosphate-Buffered Saline (pH 7.4) | Simulates physiological pH of blood and other tissues; critical for intravenous formulation and cell-based assays.[8] | |

| Polar Protic | Water (Deionized) | Establishes baseline aqueous solubility. |

| Methanol (MeOH) | Common solvent for synthesis and chromatography; polar and capable of H-bonding. | |

| Ethanol (EtOH) | Widely used in pharmaceutical formulations; slightly less polar than methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Universal solvent for storing and testing compounds in biological assays; high dielectric constant.[9] |

| Acetonitrile (ACN) | Common HPLC mobile phase and reaction solvent; polar with a weaker H-bond accepting ability than DMSO.[9] | |

| Acetone | A common laboratory solvent with moderate polarity.[9] | |

| Less Polar / Non-Polar | Ethyl Acetate (EtOAc) | A moderately polar solvent common in extractions and chromatography. |

| Dichloromethane (DCM) | A common, non-polar solvent for organic synthesis. | |

| Toluene | A non-polar aromatic solvent, useful for assessing lipophilic character. |

Experimental Methodologies for Solubility Determination

Two primary types of solubility are relevant in drug development: thermodynamic and kinetic. Both should be measured to gain a complete understanding.[10]

Thermodynamic Equilibrium Solubility

This measures the true, maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[8]

Causality Behind the Protocol: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring a true equilibrium is reached.[11] Using an excess of the solid compound guarantees that the solution becomes saturated. The extended incubation period with agitation (24-48 hours) is necessary to overcome kinetic barriers and achieve this thermodynamic equilibrium. Temperature control is paramount, as solubility is highly temperature-dependent.

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24-48 hours.

-

Phase Separation: After equilibration, remove the vials and allow them to stand for a short period. To separate the undissolved solid from the saturated supernatant, use either:

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes). This is often preferred as it minimizes potential compound loss due to filter adsorption.[11]

-

Filtration: Filter the suspension through a low-binding 0.45 µm filter (e.g., PTFE). A small initial portion of the filtrate should be discarded to saturate any potential binding sites on the filter.

-

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method. HPLC is superior to simple UV spectroscopy as it can separate the parent compound from any potential impurities or degradants, ensuring accurate quantification.[11]

-

Calculation: Determine the concentration of the compound in the supernatant using the calibration curve and account for the dilution factor to report the final solubility in mg/mL or µM.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 25433-36-7 | ABA43336 [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. rheolution.com [rheolution.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Discovery and Synthetic Evolution of Pyridine-Triazole Compounds

Foreword: The Logic of Molecular Hybridization

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into a single molecular entity, or a "hybrid molecule," represents a powerful and rational approach to drug design. This guide delves into the discovery and history of one such promising class: pyridine-triazole compounds. We will explore the journey from the foundational understanding of the individual pyridine and triazole scaffolds to the development of sophisticated synthetic strategies that have unlocked their combined potential. The narrative is structured not as a rigid review, but as a logical progression of scientific inquiry, experimental validation, and application-driven innovation.

Part 1: The Building Blocks of Bioactivity

Before the first pyridine-triazole hybrid was conceptualized, the parent heterocycles—pyridine and triazole—had already carved out significant niches in the world of therapeutics. Understanding their individual contributions is crucial to appreciating the synergy achieved in their combination.

The Pyridine Scaffold: A Privileged Heterocycle

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged scaffold" found in numerous bioactive molecules and approved drugs.[1][2] Its presence is critical to the function of compounds ranging from the anti-tuberculosis agent isoniazid to the proton-pump inhibitor omeprazole.

The Triazole Ring: A Versatile Connector and Pharmacophore

The term "triazole" was first used in 1885 to describe a five-membered ring system with three nitrogen atoms.[3][4] Triazoles exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[3][5] These rings are not merely inert linkers; their nitrogen atoms enhance binding interactions with biological targets and improve pharmacokinetic profiles.[1] The triazole moiety is famously stable to metabolic degradation, resisting hydrolysis, oxidation, or reduction.[6] Derivatives of triazoles have demonstrated a vast spectrum of biological activities, including antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral properties.[5][6][7]

Part 2: The Genesis of Pyridine-Triazole Hybrids: A Synthetic Journey

The deliberate synthesis of molecules containing both a pyridine and a triazole ring stems from the hypothesis that their combined features could lead to novel or enhanced biological activities. The history of these compounds is therefore intrinsically linked to the evolution of synthetic organic chemistry.

Early Methods and the Rise of 1,2,4-Triazoles

Early synthetic routes often focused on the construction of the 1,2,4-triazole ring from pyridine-containing starting materials. A common and robust strategy involves the reaction of a pyridine carbohydrazide (like nicotinohydrazide) with reagents such as carbon disulfide, followed by cyclization.[6][7] This approach provides a reliable pathway to 5-mercapto-1,2,4-triazole-pyridine hybrids, which can then be further functionalized.

Experimental Protocol: Synthesis of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine [6][7]

This protocol describes a three-step synthesis starting from nicotinohydrazide, demonstrating a classical approach to 1,2,4-triazole-pyridine hybrids.

Step 1: Synthesis of Potassium-3-pyridyl-dithiocarbazate

-

Prepare a solution of potassium hydroxide (0.15 M) in 200 mL of absolute ethanol.

-

Add pyridyl-3-carbohydrazide (nicotinohydrazide) (0.10 M) to the solution.

-

Cool the mixture in an ice bath and add carbon disulfide (0.15 M) dropwise with constant stirring.

-

Continue stirring the reaction mixture for 8-10 hours at room temperature.

-

Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

-

Reflux a suspension of the potassium salt from Step 1 (0.096 M) in 40 mL of water with 20 mL of ammonia solution for 3-4 hours with stirring.

-

The solution will become homogenous and then a precipitate will form.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 5-6.

-

Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to yield the triazole-thiol intermediate.

Step 3: Synthesis of Final Thioether Derivatives

-

Dissolve sodium metal (6 M) in dry methanol to prepare sodium methoxide.

-

To this solution, add the triazole-thiol from Step 2 (0.006 M).

-

Separately, dissolve the desired substituted benzyl halide (e.g., 4-bromobenzyl bromide) (6 M) in dry N,N-dimethylformamide (DMF).

-

Add the benzyl halide solution to the triazole solution and stir the mixture for 12-16 hours at room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the final product.

Causality Insight: The choice of a carbohydrazide as a starting material is strategic. The hydrazine moiety provides the two adjacent nitrogen atoms required for the triazole ring, while the reaction with CS₂ and subsequent cyclization with a base is a well-established and high-yielding method for forming the 5-mercapto-1,2,4-triazole core. The thiol group then serves as a convenient handle for introducing further diversity via S-alkylation.

The "Click Chemistry" Revolution and the Dominance of 1,2,3-Triazoles

While classical methods were effective, they often required harsh conditions. A paradigm shift occurred with the advent of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a 1,2,3-triazole.[8] The original thermal reaction required high temperatures and often produced a mixture of 1,4- and 1,5-disubstituted regioisomers.[8][9]

The true revolution came in the early 2000s when the research groups of Morten Meldal and K. Barry Sharpless independently discovered the copper(I)-catalyzed version of this reaction.[8][9] Termed the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this reaction is the cornerstone of "click chemistry."[8][10] It is exceptionally efficient, proceeds under mild, often aqueous conditions, and, crucially, yields almost exclusively the 1,4-disubstituted 1,2,3-triazole isomer.[9][10] This breakthrough made the synthesis of complex pyridine-1,2,3-triazole hybrids modular, reliable, and highly efficient.

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Experimental Workflow: Click Synthesis of Pyridine-1,2,3-Triazole Hybrids [11][12]

This workflow outlines the modular "click chemistry" approach, which requires two key precursors: a pyridine derivative with a terminal alkyne and a synthesis partner with an azide group (or vice-versa).

Caption: Modular workflow for synthesizing pyridine-triazole hybrids via CuAAC.

Part 3: Therapeutic Applications and Biological Validation

The development of robust synthetic methodologies has enabled the creation of large libraries of pyridine-triazole compounds, leading to the discovery of a wide array of biological activities. These hybrids are now recognized as potent agents in various therapeutic areas.

Anticancer Activity

A significant focus of research has been on the anticancer potential of pyridine-triazole derivatives.[6][7] The hybrid structure is thought to enable interactions with multiple biological targets involved in cancer progression. For example, certain 1,2,4-triazole-pyridine hybrids have demonstrated moderate to potent cytotoxic activity against cancer cell lines like murine melanoma (B16F10).[6][7] Studies have shown that these compounds can induce apoptosis and arrest the cell cycle in cancer cells.[13]

| Compound Class | Cancer Cell Line | Measured Activity (IC₅₀) | Reference |

| 1,2,4-Triazole-Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 µM - 61.11 µM | [7],[6] |

| 1,2,4-Triazole-Pyridine Sulfanyl | Colon Adenocarcinoma (HT29) | Statistically significant inhibition | [13] |

| Pyridyl-Triazole Derivatives | Various (MKN-45, H460, HT-29) | In-vitro cytotoxic activity reported | [14],[13] |

Antimicrobial and Antifungal Properties

The fusion of pyridine and triazole moieties has yielded compounds with significant antimicrobial activity, addressing the critical global issue of antimicrobial resistance.[1][11] These compounds are effective against a range of bacterial and fungal strains. For instance, molecular hybrids of pyrazolo[3,4-b]pyridine and 1,2,3-triazole have shown high potential against Staphylococcus aureus and Klebsiella pneumoniae.[11] Similarly, hydrazone derivatives incorporating a pyridine-1,2,4-triazole-3-thione scaffold exhibit potent activity against strains like Mycobacterium luteum and the fungus Candida tenuis.[14]

Neurotropic Activity

More recently, pyridine-triazole hybrids have been investigated for their effects on the central nervous system. Bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit via a click reaction have been shown to possess significant anticonvulsant and psychotropic properties, highlighting a new avenue for therapeutic development.[12]

Part 4: Future Directions and Conclusion

The history of pyridine-triazole compounds is a testament to the power of synthetic innovation in driving drug discovery. The journey from classical, multi-step syntheses to the modular and efficient "click chemistry" approach has profoundly accelerated the exploration of this chemical space.

Causality and Future Potential: The success of the pyridine-triazole scaffold lies in its inherent "drug-like" properties: metabolic stability, capacity for specific hydrogen bonding, and synthetic accessibility. The triazole ring acts as a rigid, stable linker that correctly orients the pyridine moiety and other substituents for optimal interaction with biological targets.

Future research will likely focus on:

-

Target-Specific Design: Moving beyond broad screening to the rational design of hybrids that inhibit specific enzymes or receptors implicated in disease (e.g., kinases, proteases).

-

Advanced Drug Delivery: Incorporating these hybrids into more complex systems, such as antibody-drug conjugates or targeted nanoparticles.

-

Green Chemistry: Further optimizing synthetic routes, particularly the CuAAC reaction, to use more benign solvents, reduce catalyst loading, and simplify purification.[5]

References

-

Title: Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives - Oriental Journal of Chemistry. Source: Oriental Journal of Chemistry. URL: [Link]

-

Title: Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Source: MDPI. URL: [Link]

-

Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Source: International Journal of Pharmaceutical Chemistry and Analysis. URL: [Link]

-

Title: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Source: ResearchGate. URL: [Link]

-

Title: Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Source: PubMed Central (PMC). URL: [Link]

-

Title: Some commercial drugs containing pyridine or 1,2,3-triazole moiety. Source: ResearchGate. URL: [Link]

-

Title: Azide-alkyne Huisgen cycloaddition. Source: Wikipedia. URL: [Link]

-

Title: New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Source: PubMed Central (PMC), National Institutes of Health (NIH). URL: [Link]

-

Title: Review on Design and Development of Pyridyl Triazole Derivatives. Source: International Journal of Advanced Research in Science, Communication and Technology (ijarsct). URL: [Link]

-

Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Source: PubMed Central (PMC), National Institutes of Health (NIH). URL: [Link]

-

Title: Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Source: MDPI. URL: [Link]

-

Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Source: Bentham Science. URL: [Link]

-

Title: Huisgen synthesis of 1,2,3‐triazoles. Source: ResearchGate. URL: [Link]

-

Title: Cu-Catalyzed Azide−Alkyne Cycloaddition. Source: ACS Publications. URL: [Link]

-

Title: Synthesis of 1,2,3-Triazoles. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Source: PubMed Central (PMC), National Institutes of Health (NIH). URL: [Link]

-

Title: Copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Source: PubMed Central (PMC), National Institutes of Health (NIH). URL: [Link]

-

Title: Click Chemistry Azide-Alkyne Cycloaddition. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO 4 with Cu(0) in Aqueous Media. Source: ACS Publications. URL: [Link]

-

Title: Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Source: MDPI. URL: [Link]

-

Title: Copper(ii) accelerated azide–alkyne cycloaddition reaction using mercaptopyridine-based triazole ligands. Source: New Journal of Chemistry (RSC Publishing). URL: [Link]

-

Title: Huisgen Cycloaddition – Knowledge and References. Source: Taylor & Francis. URL: [Link]

-

Title: Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Source: Taylor & Francis Online. URL: [Link]

Sources

- 1. Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click Chemistry [organic-chemistry.org]

- 11. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 14. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergent Potential of 2-(3-Methyl-1H-1,2,4-triazol-5-yl)pyridine in Medicinal Chemistry: A Technical Guide

Introduction: A Scaffold of Promise

In the landscape of contemporary drug discovery, the strategic combination of privileged heterocyclic scaffolds has proven to be a highly effective approach for the development of novel therapeutic agents. The 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine core represents a compelling fusion of two such pharmacologically significant moieties: the pyridine ring, a cornerstone of numerous FDA-approved drugs, and the 1,2,4-triazole system, renowned for its diverse biological activities and metabolic stability.[1][2] This technical guide aims to provide an in-depth exploration of the potential applications of this specific scaffold in medicinal chemistry, offering a roadmap for researchers, scientists, and drug development professionals. While direct biological data on the parent compound is emerging, a wealth of research on its close analogs underscores its significant potential, particularly in the realm of oncology and kinase inhibition.

The inherent properties of the 1,2,4-triazole ring, including its ability to act as a hydrogen bond donor and acceptor, and its resistance to metabolic degradation, make it an attractive component in drug design.[3] When coupled with the versatile pyridine ring, which can engage in a variety of non-covalent interactions and serve as a key pharmacophoric element, the resulting hybrid scaffold offers a unique three-dimensional arrangement of functional groups for molecular recognition at various biological targets.

Physicochemical Properties of the Core Scaffold

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | [4] |

| Molecular Weight | 160.18 g/mol | [4] |

| Melting Point | 162-165 °C | [4] |

| XLogP3 | 1 | [4] |

| PSA | 54.5 Ų | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

Synthetic Strategies: Accessing the Core and its Analogs

The synthesis of this compound and its derivatives is generally achievable through established heterocyclic chemistry protocols. A common and efficient method involves the cyclization of an appropriate acylhydrazide or a related intermediate. The following protocol outlines a representative synthesis.

General Synthetic Protocol

A plausible and adaptable synthetic route to the this compound scaffold involves the reaction of 2-cyanopyridine with a hydrazide in the presence of a base.[4]

Step-by-Step Methodology:

-

Activation of 2-Cyanopyridine: To a solution of 2-cyanopyridine in methanol, a solution of sodium methoxide in methanol is added. The mixture is stirred at room temperature for approximately one hour to facilitate the formation of the corresponding imino ester intermediate.

-

Addition of Hydrazide: Acetylhydrazide is then added to the reaction mixture.

-

Cyclization: The reaction mixture is heated to reflux for several hours to promote the cyclization and formation of the 1,2,4-triazole ring.

-

Work-up and Purification: Upon cooling, the solvent is removed under reduced pressure. The residue is then diluted with water and acidified (e.g., with acetic acid) to precipitate the crude product. The resulting solid is collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent like toluene to yield the desired this compound.[4]

Potential Therapeutic Applications: A Focus on Oncology

The hybridization of the 1,2,4-triazole and pyridine rings has given rise to a plethora of derivatives with potent anticancer activities.[1][5] The this compound scaffold serves as an excellent starting point for the design of novel anticancer agents, particularly kinase inhibitors.

Kinase Inhibition: A Promising Avenue

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Several studies have demonstrated that pyridine-triazole hybrids can effectively inhibit various kinases.

Aurora Kinase Inhibition:

Aurora kinases are essential for cell cycle regulation, and their overexpression is frequently observed in various tumors, making them attractive targets for cancer therapy.[6] Derivatives of the 1,2,3-triazolyl-pyridine scaffold have been synthesized and evaluated as inhibitors of Aurora B kinase.[6] Computational docking studies suggest that these compounds can bind to the ATP-binding pocket of the kinase, thereby inhibiting its activity.[6]

c-Met Inhibition:

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers, promoting tumor growth, invasion, and metastasis.[7] Novel[1][3][8]triazolo[4,3-a]pyridine derivatives have been designed and synthesized as potent and selective c-Met inhibitors.[7] These compounds have demonstrated significant in vivo efficacy in tumor xenograft models.[7]

Representative Biological Data for Pyridine-Triazole Analogs

| Compound Class | Target Cell Line / Enzyme | IC₅₀ (µM) | Reference |

| 1,2,4-Triazole-Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 - 61.11 | [1] |

| 1,2,3-Triazolyl-Pyridine Hybrids | Human Hepatoblastoma (HepG2) | Potent activity reported | [6] |

| [1][3][8]Triazolo[4,3-a]pyridine derivatives | c-Met Kinase | Potent inhibition reported | [7] |

Structure-Activity Relationship (SAR) Insights:

While a comprehensive SAR for the this compound core is yet to be fully elucidated, studies on related analogs provide valuable insights:

-